Methisosildenafil is a synthetic compound related to sildenafil, primarily recognized for its role as a phosphodiesterase type 5 inhibitor. This compound is categorized under the broader classification of sildenafil analogues, which are often studied for their potential therapeutic applications in treating erectile dysfunction and other related conditions. Methisosildenafil's structural modifications from sildenafil may influence its pharmacological properties, efficacy, and safety profile.
Methisosildenafil is derived from the original sildenafil compound, which was first introduced as a treatment for erectile dysfunction. The compound belongs to the class of drugs known as phosphodiesterase type 5 inhibitors, which work by enhancing blood flow to the penis during sexual stimulation. This class includes other well-known drugs such as tadalafil and vardenafil. Methisosildenafil has been identified in various dietary supplements, sometimes as an adulterant, raising concerns regarding its safety and efficacy in unregulated products .
The synthesis of Methisosildenafil involves several chemical reactions that modify the core structure of sildenafil. The initial synthetic route typically starts with the preparation of a pyrazole derivative from ethyl 3-butyrylpyruvate and hydrazine hydrate. This is followed by selective N-methylation and subsequent transformations to introduce various functional groups that define Methisosildenafil's unique properties.
Advanced techniques such as liquid chromatography coupled with mass spectrometry are employed to analyze the purity and identity of Methisosildenafil during synthesis .
Methisosildenafil's molecular structure is characterized by a bicyclic core that includes a pyrazolopyrimidone framework. The compound's empirical formula can be represented as , highlighting its complexity and the presence of various functional groups that contribute to its biological activity.
The crystal structure has been analyzed using X-ray diffraction techniques, revealing a monoclinic system with specific unit cell parameters .
Methisosildenafil undergoes various chemical reactions that are essential for its functionality as a phosphodiesterase type 5 inhibitor:
These reactions are crucial for understanding how Methisosildenafil behaves in biological systems and its potential interactions with other compounds.
Methisosildenafil functions primarily by inhibiting phosphodiesterase type 5, which leads to an increase in cyclic guanosine monophosphate levels within smooth muscle cells. This process results in:
The pharmacodynamics of Methisosildenafil suggest a similar mechanism to sildenafil, but variations in structure may lead to differences in potency or duration of action .
Methisosildenafil has been primarily studied for its potential applications in:
Methisosildenafil emerged in the mid-2000s as one of numerous clandestine structural modifications of the pioneering phosphodiesterase type 5 (PDE5) inhibitor sildenafil citrate (Viagra®), which was first approved by the FDA in 1998 for erectile dysfunction (ED) [1] [4]. This analog belongs to a class of molecules developed specifically to circumvent regulatory detection while retaining the pharmacological activity of approved PDE5 inhibitors. The historical trajectory of methisosildenafil parallels the increased regulatory scrutiny of herbal supplements and "natural" sexual enhancement products, with its first documented detection occurring in products marketed as herbal alternatives to prescription ED medications [3] [6]. Its emergence represents a direct consequence of the commercial success of sildenafil, which generated a lucrative market that illicit manufacturers sought to exploit through molecular deception [2].
The synthesis of methisosildenafil exemplifies a broader pattern observed in pharmaceutical adulteration: minor modifications to the core scaffold of approved drugs create novel compounds with similar bioactivity but ambiguous legal status. Analytical studies reveal that methisosildenafil typically appears alongside other sildenafil analogs including acetildenafil, hydroxyhomosildenafil, and desmethylpiperazinyl derivatives in adulterated products [3] [7]. This pattern reflects a continuous evolutionary arms race between regulatory agencies and clandestine laboratories, where each new detection method prompts the development of novel structural variants designed to evade identification [9].
Within the taxonomy of unapproved PDE5 inhibitors, methisosildenafil occupies a distinct niche as a piperazine-modified analog characterized by specific alterations to the heterocyclic region of the sildenafil molecule. Analytical characterizations place it within the "homosildenafil" category of analogs, distinguished by modifications to the piperazine moiety that significantly alter chromatographic behavior while preserving PDE5 inhibitory activity [6] [7]. Its structural characteristics reflect a deliberate balancing act: sufficient modification to avoid standard detection protocols, while maintaining the critical pharmacophoric elements required for PDE5 inhibition [5].
The detection profile of methisosildenafil reveals its significance in the adulteration landscape. Studies of herbal supplements marketed for sexual enhancement consistently identify it among a limited repertoire of recurrent analogs. For example, comprehensive screening of dietary supplements available in the United Arab Emirates found PDE5 inhibitor adulteration in 13.9% of products, with methisosildenafil among the commonly detected structural variants alongside its parent compound sildenafil [9]. Its presence extends beyond specific geographical regions, having been identified in products distributed across North America, Europe, and Southeast Asia, indicating a globalized distribution network for adulterated products [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7